molecular formula C4H7NS B13541227 2-Mercapto-2-methylpropanenitrile

2-Mercapto-2-methylpropanenitrile

Cat. No.: B13541227
M. Wt: 101.17 g/mol
InChI Key: YKLQCZICVVNALO-UHFFFAOYSA-N
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Description

2-methyl-2-sulfanylpropanenitrile is an organic compound with the molecular formula C4H7NS It is characterized by the presence of a nitrile group (-C≡N) and a sulfanyl group (-SH) attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-sulfanylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with a thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-methylpropanenitrile reacts with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) to form 2-methyl-2-sulfanylpropanenitrile.

Industrial Production Methods

Industrial production of 2-methyl-2-sulfanylpropanenitrile may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-sulfanylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thioethers and other sulfur-containing derivatives.

Scientific Research Applications

2-methyl-2-sulfanylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-sulfanylpropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanenitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-methyl-2-propanesulfinamide: Contains a sulfinamide group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

2-methyl-2-sulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-4(2,6)3-5/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLQCZICVVNALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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